4-Isopropyl-n,6-dimethylpyrimidin-2-amine
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Overview
Description
4-Isopropyl-n,6-dimethylpyrimidin-2-amine is a heterocyclic organic compound with the molecular formula C9H15N3 It belongs to the pyrimidine family, which is known for its wide range of biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-n,6-dimethylpyrimidin-2-amine typically involves the reaction of 4,6-dimethylpyrimidine with isopropylamine under controlled conditions. One common method includes the use of a solvent such as ethanol or water, and the reaction is often carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of green solvents and catalysts is also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-Isopropyl-n,6-dimethylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4-Isopropyl-n,6-dimethylpyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Isopropyl-n,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: Shares a similar pyrimidine core but lacks the isopropyl group.
4,6-Dimethyl-2-pyrimidinamine: Another related compound with similar structural features.
Uniqueness
4-Isopropyl-n,6-dimethylpyrimidin-2-amine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to specific molecular targets, making it a valuable compound for drug development and other applications .
Properties
Molecular Formula |
C9H15N3 |
---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
N,4-dimethyl-6-propan-2-ylpyrimidin-2-amine |
InChI |
InChI=1S/C9H15N3/c1-6(2)8-5-7(3)11-9(10-4)12-8/h5-6H,1-4H3,(H,10,11,12) |
InChI Key |
JONILKQSQXKRBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC)C(C)C |
Origin of Product |
United States |
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